Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological pathways, contributing to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that their activity could be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection . The nature of these interactions involves binding to the active sites of the enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
This compound has been observed to influence various cellular processes. In cancer cells, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, it modulates cellular metabolism by enhancing the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby increasing ATP production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, such as cyclooxygenase and lipoxygenase, through hydrogen bonding and hydrophobic interactions . It also interacts with transcription factors, such as nuclear factor-kappa B (NF-κB), inhibiting their activation and subsequent gene expression . Additionally, it induces changes in gene expression by modulating the activity of histone deacetylases, leading to altered chromatin structure and transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. This compound exhibits stability under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, prolonged administration of this compound has demonstrated consistent anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, and exceeding this threshold can lead to toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion through urine . The compound also affects metabolic flux by enhancing the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, leading to increased production of ATP .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by organic anion transporters and is distributed to various tissues, including the liver, kidneys, and brain . It accumulates in these tissues, where it exerts its biological effects . The binding to plasma proteins, such as albumin, also influences its distribution and bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress responses and energy metabolism . The presence of targeting signals, such as mitochondrial targeting sequences, directs its localization to specific compartments . Post-translational modifications, such as phosphorylation, also influence its subcellular distribution and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate typically involves a multi-step process. The starting materials include 3,4-dimethoxyphenylamine, thiazole-2-carboxylic acid, and methyl 4-aminobenzoate. The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving 3,4-dimethoxyphenylamine and thiazole-2-carboxylic acid under acidic conditions. This intermediate is then coupled with methyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)benzoate): Another thiazole derivative with similar biological activities.
2,4-Disubstituted thiazoles: Known for their antimicrobial and antifungal properties.
Uniqueness
Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group enhances its potential as an anticancer agent, while the thiazole ring contributes to its antimicrobial properties .
Properties
IUPAC Name |
methyl 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-25-16-9-8-14(10-17(16)26-2)15-11-28-20(21-15)22-18(23)12-4-6-13(7-5-12)19(24)27-3/h4-11H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDGMDSEKRCBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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